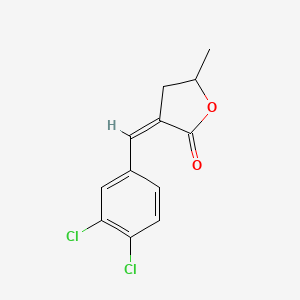
3-(3,4-dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one is an organic compound characterized by its unique structure, which includes a dichlorobenzylidene group attached to a dihydrofuranone ring
Preparation Methods
The synthesis of 3-(3,4-dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 5-methyldihydrofuran-2(3H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or pyridine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety, using reagents such as sodium methoxide or sodium ethoxide.
Scientific Research Applications
3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one can be compared with similar compounds such as:
3,4-Dichlorobenzylidene derivatives: These compounds share the dichlorobenzylidene moiety but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Dihydrofuranone derivatives: Compounds with similar dihydrofuranone structures but different substituents exhibit distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H10Cl2O2 |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
(3Z)-3-[(3,4-dichlorophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H10Cl2O2/c1-7-4-9(12(15)16-7)5-8-2-3-10(13)11(14)6-8/h2-3,5-7H,4H2,1H3/b9-5- |
InChI Key |
RKPIHPUQJWIVTG-UITAMQMPSA-N |
Isomeric SMILES |
CC1C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)O1 |
Canonical SMILES |
CC1CC(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















